

Yadanzioside L: A Technical Overview of a Bioactive Quassinoid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Yadanzioside L

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Abstract

Yadanzioside L, a naturally occurring quassinoid isolated from the seeds of *Brucea javanica* (L.) Merr., has garnered scientific interest due to its notable biological activities. This technical guide provides a comprehensive overview of **Yadanzioside L**, detailing its chemical identity, and known bioactive properties. Special emphasis is placed on its antiviral activity against the Tobacco Mosaic Virus (TMV), supported by quantitative data and a detailed experimental protocol. While direct experimental evidence for its involvement in specific signaling pathways is still emerging, this document also explores potential mechanisms of action based on studies of related compounds from *Brucea javanica*.

Chemical Identity

Yadanzioside L is a complex natural product with the following identifiers:

Identifier	Value
IUPAC Name	methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate
CAS Number	99132-97-5[1]
Molecular Formula	C ₃₄ H ₄₆ O ₁₇
Molecular Weight	726.72 g/mol

Biological Activity: Anti-Tobacco Mosaic Virus (TMV) Effect

Yadanzioside L has demonstrated significant inhibitory activity against the Tobacco Mosaic Virus, a widespread plant pathogen.

Quantitative Data

The antiviral efficacy of **Yadanzioside L** is quantified by its half-maximal inhibitory concentration (IC₅₀).

Compound	Biological Activity	IC ₅₀ (μM)	Source
Yadanzioside L	Anti-Tobacco Mosaic Virus (TMV)	4.86	[2]
Yadanzioside I	Anti-Tobacco Mosaic Virus (TMV)	4.22	[3]

Experimental Protocol: Anti-TMV Assay (Local Lesion Method)

The following protocol outlines the methodology used to determine the anti-TMV activity of **Yadanzioside L** in vivo.

2.2.1. Virus Purification and Inoculation

- Tobacco Mosaic Virus (TMV) is propagated in a systemic host plant, such as *Nicotiana tabacum* cv. K326.
- The virus is purified from infected leaf tissue using methods such as Gooding's method, which typically involves homogenization in a phosphate buffer, clarification by centrifugation, and precipitation.
- The purified virus concentration is determined spectrophotometrically.

2.2.2. Plant Preparation

- *Nicotiana glutinosa* or *Nicotiana tabacum* L. cv. Samsun NN, which form local lesions upon TMV infection, are used as the assay hosts.
- The plants are grown under controlled greenhouse conditions until they reach a suitable size for inoculation (e.g., 5-6 leaf stage).

2.2.3. Treatment and Inoculation

- **Protective Assay:** The leaves of the host plants are treated with a solution of **Yadanzioside L** at various concentrations. A control group is treated with a blank solvent (e.g., DMSO diluted in water).
- After a defined period (e.g., 12 hours), the treated leaves are mechanically inoculated with a suspension of TMV.
- **Inactivation Assay:** A mixture of TMV and **Yadanzioside L** at various concentrations is prepared and incubated for a specific time (e.g., 30 minutes) before being mechanically inoculated onto the host plant leaves.

- Curative Assay: The host plant leaves are first inoculated with TMV. After a set time (e.g., 2 hours), a solution of **Yadanzioside L** is applied to the inoculated leaves.

2.2.4. Data Collection and Analysis

- The plants are maintained in a controlled environment for 3-4 days to allow for the development of local lesions.
- The number of local lesions on each treated leaf is counted.
- The percentage of inhibition is calculated using the formula: Inhibition (%) = $[(C - T) / C] \times 100$ where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.
- The IC₅₀ value is determined by plotting the inhibition percentage against the logarithm of the compound concentration and performing a regression analysis.

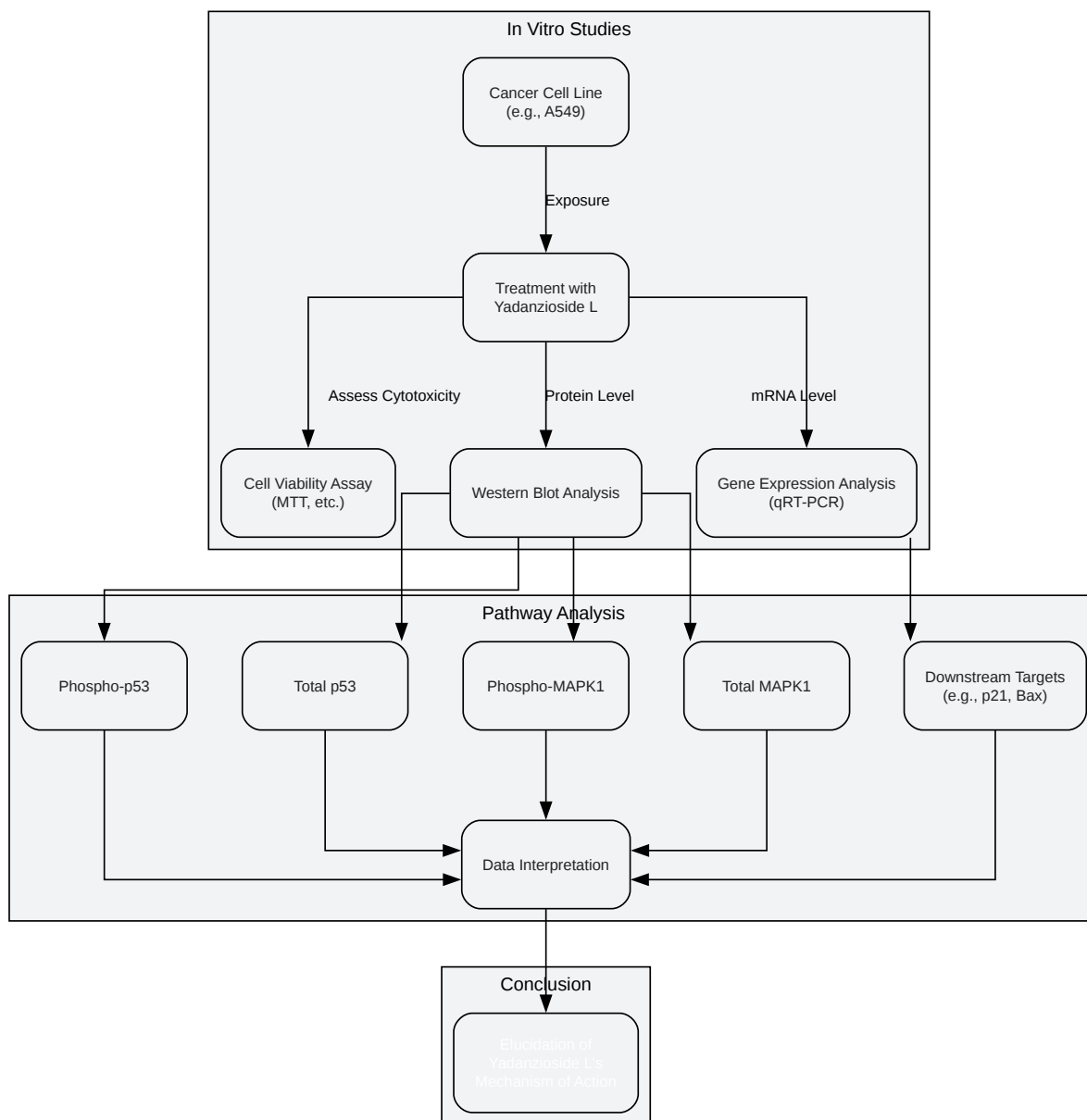
Potential Signaling Pathway Involvement

While direct experimental studies on the signaling pathways modulated by **Yadanzioside L** are limited, research on other bioactive compounds from *Brucea javanica* and network pharmacology studies provide some insights into its potential mechanisms of action, particularly in the context of cancer.

A network pharmacology study on the components of Yadanzi (the fruit of *Brucea javanica*) in treating lung cancer included **Yadanzioside L** as one of the constituents. This study validated the anti-cancer activity of another compound from the plant, luteolin, and identified the p53/MAPK1 signaling pathway as a key mechanism.^[4] It is plausible that **Yadanzioside L**, as a bioactive quassinoid, may also exert its effects through modulation of critical cellular signaling pathways involved in cell proliferation, apoptosis, and immune response.

Hypothetical Workflow for Investigating Signaling Pathway Modulation

The following diagram illustrates a potential experimental workflow to investigate the effect of **Yadanzioside L** on a signaling pathway, such as the p53/MAPK pathway.



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Figure 1. Experimental workflow for investigating the effect of **Yadanzioside L** on a signaling pathway.

Future Directions

The potent anti-TMV activity of **Yadanzioside L** warrants further investigation into its potential as a novel plant virucide. Moreover, comprehensive studies are needed to elucidate its effects on various cancer cell lines and to identify the specific signaling pathways it modulates. Such research will be crucial in determining the therapeutic potential of **Yadanzioside L** in human diseases. The quassinoids from *Brucea javanica*, including **Yadanzioside L**, represent a promising class of natural products for drug discovery and development.[5][6]

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- To cite this document: BenchChem. [Yadanzioside L: A Technical Overview of a Bioactive Quassinoid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12418336#yadanzioside-l-iupac-name-and-cas-number]

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